5-Ethyluridine

Übersicht

Beschreibung

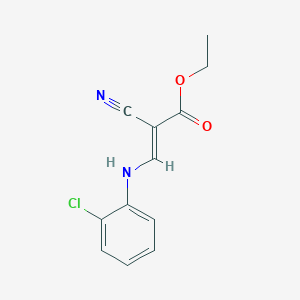

5-Ethyluridine is a potent cell-permeable nucleoside that can be used to label newly synthesized RNA . It can be used for isolation and sequencing of nascent RNA from neuronal populations in vivo . It can also be used to identify changes in transcription in vivo in nervous system disease models .

Synthesis Analysis

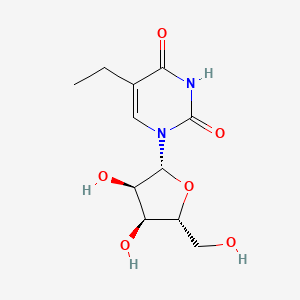

5-Ethyluridine is a nucleoside analog of uracil, and is incorporated into RNA during active RNA synthesis . The uridine analogues are taken up by cells, converted to nucleotide phosphates, and then incorporated into nascent RNAs by all three RNA polymerases . The EU labelling of nascent RNA, which is detected via attachment of fluorophores or biotin by using click chemistry , also enables microscopic analysis of the distribution of labelled RNA .Molecular Structure Analysis

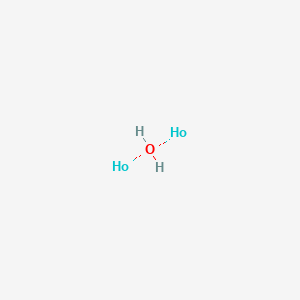

The molecular formula of 5-Ethyluridine is C11H16N2O6 . Its average mass is 272.254 Da and its monoisotopic mass is 272.100830 Da .Chemical Reactions Analysis

Detection of the incorporated EU is based on a powerful click chemical reaction that utilizes bio-orthogonal or biologically unique moieties, specifically azides and alkynes . EU contains an alkyne that can react with an azide-containing detection reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethyluridine include a molecular formula of C11H16N2O6, an average mass of 272.254 Da, and a monoisotopic mass of 272.100830 Da .Wissenschaftliche Forschungsanwendungen

Inhibition of Uridine Phosphorylase

5-Ethyluridine derivatives, particularly 2,2'-anhydro-5-ethyluridine, are potent inhibitors of uridine phosphorylase. These compounds selectively inhibit uridine phosphorylase without affecting thymidine phosphorylase, which is crucial for certain biochemical processes (Veres et al., 1985).

RNA Interference Applications

Oligoribonucleotides carrying 5-ethyluridine units have been synthesized and shown to exhibit RNA interference activity comparable to or slightly better than unmodified RNA duplexes. These findings suggest potential applications in gene suppression experiments (Terrazas & Eritja, 2011).

Antitumor Activity Modulation

5-Ethyluridine derivatives can influence the antitumor activity of certain drugs. 2,2'-Anhydro-5-ethyluridine, in particular, has shown to potentiate the antitumor activity of fluorouridine against various cancers, although its impact can vary depending on the specific drug and cancer type (Iigo et al., 1990).

Potential Antiviral Properties

Carboxamide derivatives of 5'-amino-2',5'-dideoxy-5-ethyluridine have been developed as inhibitors of herpes simplex virus thymidine kinase, showing potent antiviral properties (Martin et al., 2001).

Polymerization and Complex Formation

Poly 5-ethyluridylic acid, derived from 5-ethyluridine, forms a triple-stranded helix when complexed with polyadenylic acid. This polymerization process has implications in nucleic acid research, particularly in understanding the interactions and conformations of nucleic acids (Świerkowski & Shugar, 1970).

Conformation and Binding Studies

Studies on the conformation and binding ability of anhydropyrimidine nucleosides, including 5-ethyluridine derivatives, provide insights into their interaction with enzymes like uridine phosphorylase. These studies are significant for understanding the molecular basis of enzyme-inhibitor interactions and potential therapeutic applications (Veres et al., 1988).

Wirkmechanismus

Safety and Hazards

It has been observed that EU-labelling can accumulate into cytoplasmic inclusions, indicating that EU, like other modified uridines, may introduce non-physiological properties in labelled RNAs . Additionally, it has been found that EU induces Purkinje cell degeneration nine days after EU injection, suggesting that EU incorporation not only results in abnormal RNA transcripts, but also eventually becomes neurotoxic in highly transcriptionally-active neurons .

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVBVDVUTCPLIZ-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179799 | |

| Record name | Uridine, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25110-76-3 | |

| Record name | 5-Ethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025110763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-](/img/structure/B1619273.png)

![(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one](/img/structure/B1619275.png)

![3-tert-Butyl-4H-indeno[1,2-c]isoxazol-4-one](/img/structure/B1619276.png)